

Application Notes and Protocols for YCH1899: An Investigational PARP Inhibitor

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Compound of Interest

Compound Name: YCH1899

Cat. No.: B15583703

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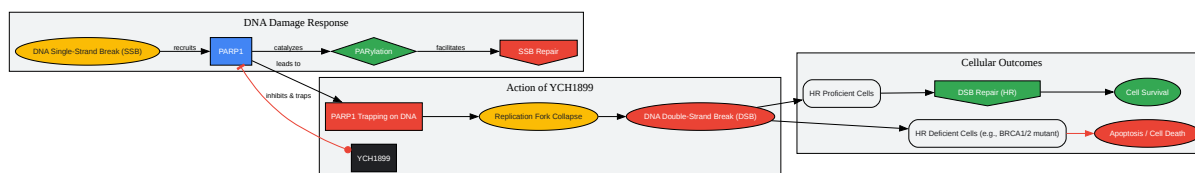
These application notes provide a comprehensive overview of the in vitro experimental protocols for **YCH1899**, a potent and selective next-generation poly(ADP-ribose) polymerase (PARP) inhibitor. **YCH1899** has demonstrated significant anti-tumor activity, particularly in cancer cells that have developed resistance to other PARP inhibitors.[1][2][3] This document outlines the mechanism of action of **YCH1899**, detailed protocols for key in vitro assays, and quantitative data to guide experimental design and data interpretation.

Mechanism of Action

YCH1899 exerts its cytotoxic effects by inhibiting the enzymatic activity of PARP, a key protein involved in DNA single-strand break repair.[4][5] By inhibiting PARP, **YCH1899** leads to the accumulation of unrepaired single-strand breaks, which upon replication, are converted into more lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and subsequent cell death. This mechanism is known as synthetic lethality.[5]

A critical aspect of **YCH1899**'s mechanism is its ability to trap PARP1 at the site of DNA damage.[5][6] The trapped PARP1-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription, further enhancing the anti-tumor effect.[5] **YCH1899** has

shown to be effective in cell lines that have developed resistance to other PARP inhibitors like olaparib and talazoparib, suggesting it may overcome certain resistance mechanisms.[1][3]



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Figure 1: Mechanism of action of **YCH1899**.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory concentrations of **YCH1899** against various cancer cell lines.

Table 1: Anti-proliferative Activity of **YCH1899** in Pancreatic Cancer Cell Lines

Cell Line	Resistance Status	IC50 (nM)
Capan-1	Parental	0.10
Capan-1/OP	Olaparib-Resistant	0.89[1][6]
Capan-1/TP	Talazoparib-Resistant	1.13[1][6]

Table 2: Anti-proliferative Activity of **YCH1899** in Various Cancer Cell Lines

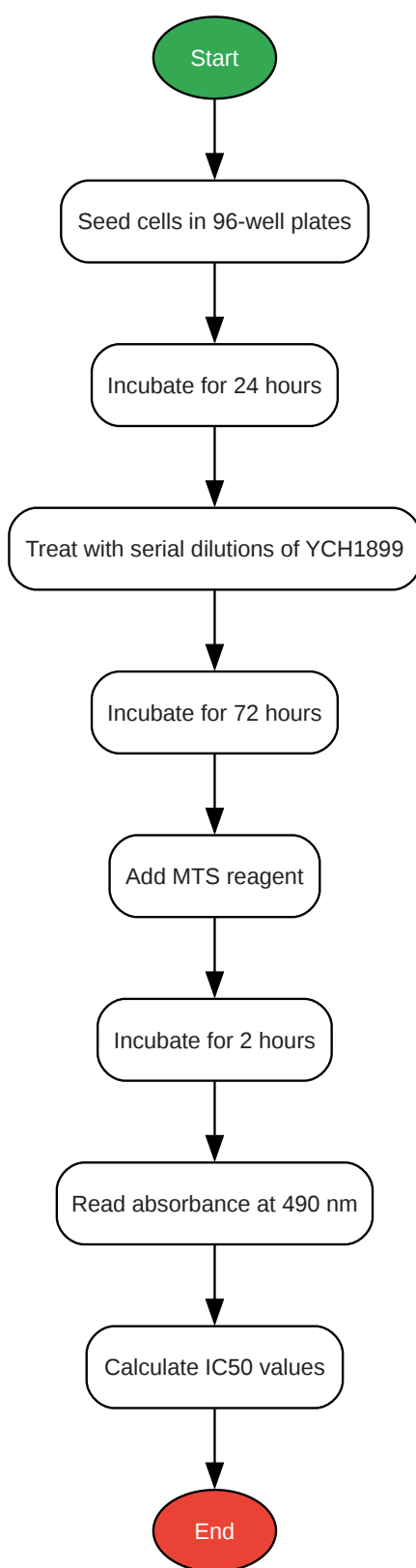
Cell Line	Cancer Type	BRCA Status	IC50 (nM)
HCC1937	Breast	BRCA1 mutant	4.54[6]
HCT-15	Colon	Wild-Type	44.24[6]
MDA-MB-436	Breast	BRCA1 mutant	0.52[6]
UWB1.289	Ovarian	BRCA1 mutant	0.02[6]
UWB1.289+BRCA1	Ovarian	BRCA1 restored	0.34[6]
V-C8	Chinese Hamster Ovary	BRCA2 mutant	1.19[6]
V79	Chinese Hamster Ovary	Wild-Type	29.32[6]

Experimental Protocols

Here we provide detailed protocols for three key in vitro assays to characterize the activity of **YCH1899**.

Cell Proliferation Assay (MTS/MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **YCH1899** on cancer cell lines.



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Figure 2: Workflow for the Cell Proliferation Assay.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium
- 96-well clear-bottom cell culture plates
- **YCH1899** stock solution (e.g., 10 mM in DMSO)
- MTS or MTT reagent
- Plate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 μ L of complete medium.
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **YCH1899** in complete medium. A typical concentration range would be from 0.01 nM to 10 μ M.
 - Include a vehicle control (DMSO) and a no-cell control (medium only).
 - Remove the medium from the wells and add 100 μ L of the diluted **YCH1899** or vehicle control.
 - Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- MTS/MTT Assay:

- Add 20 μ L of MTS or MTT reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Read the absorbance at 490 nm (for MTS) or after solubilizing formazan crystals (for MTT) using a plate reader.
- Data Analysis:
 - Subtract the background absorbance (no-cell control).
 - Normalize the data to the vehicle control (100% viability).
 - Plot the percentage of cell viability against the log concentration of **YCH1899**.
 - Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

PARP1 Trapping Assay (Western Blot)

This assay measures the amount of PARP1 that is trapped on chromatin following treatment with **YCH1899**.

Materials:

- Cancer cell lines
- Complete cell culture medium
- 6-well cell culture plates
- **YCH1899** stock solution
- Methyl methanesulfonate (MMS) - optional DNA damaging agent
- Cell lysis buffer (e.g., RIPA buffer)
- Chromatin fractionation buffers

- Bradford assay reagent
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-PARP1, anti-Histone H3 (loading control)
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

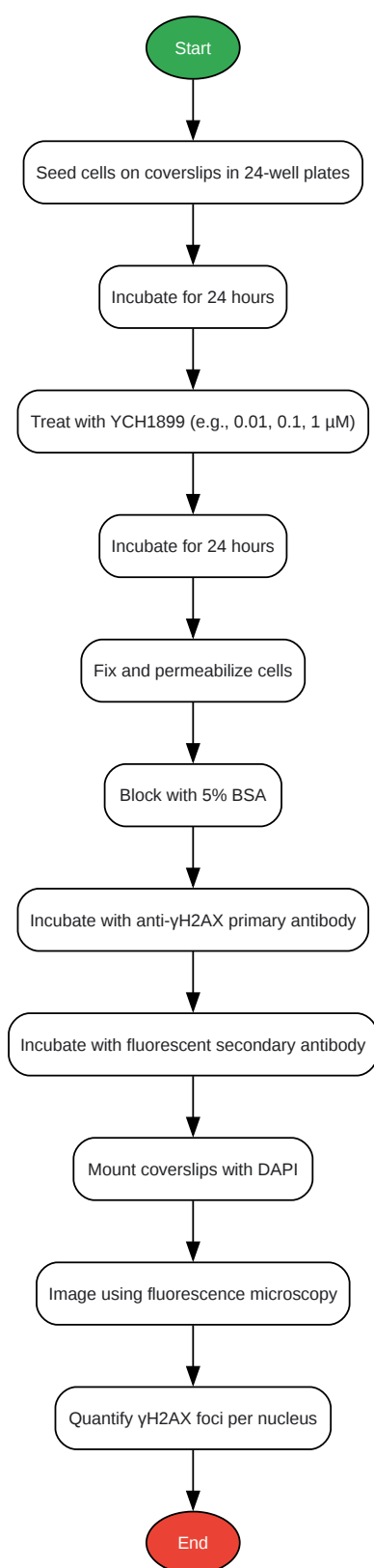
Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with varying concentrations of **YCH1899** (e.g., 1, 10, 100 nM) for 4 hours.^[6]
 - Optionally, co-treat with a DNA damaging agent like MMS (0.01%) to induce PARP1 recruitment to DNA.
- Chromatin Fractionation:
 - Wash cells with ice-cold PBS.
 - Perform cellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.
- Western Blotting:
 - Determine the protein concentration of the chromatin-bound fraction using a Bradford assay.
 - Resolve equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.

- Incubate the membrane with primary antibodies against PARP1 and Histone H3 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Develop the blot using a chemiluminescent substrate and image the bands.
- Data Analysis:
 - Quantify the band intensities for PARP1 and Histone H3.
 - Normalize the PARP1 signal to the Histone H3 signal to determine the relative amount of chromatin-bound PARP1.

γH2AX Foci Formation Assay (Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks by staining for phosphorylated histone H2AX (γH2AX).



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Figure 3: Workflow for yH2AX Foci Formation Assay.

Materials:

- Cancer cell lines
- 24-well plates with sterile glass coverslips
- **YCH1899** stock solution
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- Blocking buffer (5% BSA in PBS)
- Primary antibody: anti- γ H2AX
- Fluorescently labeled secondary antibody
- DAPI-containing mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding and Treatment:
 - Place sterile coverslips into the wells of a 24-well plate.
 - Seed cells onto the coverslips and allow them to attach overnight.
 - Treat cells with **YCH1899** at various concentrations (e.g., 0.01, 0.1, 1 μ M) for 24 hours.^[6]
- Immunostaining:
 - Wash cells with PBS.
 - Fix cells with 4% PFA for 15 minutes at room temperature.
 - Wash with PBS.

- Permeabilize cells with 0.25% Triton X-100 for 10 minutes.
- Wash with PBS.
- Block with 5% BSA for 1 hour.
- Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
- Wash with PBS.
- Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Wash with PBS.
- Imaging and Analysis:
 - Carefully remove the coverslips and mount them onto microscope slides using a DAPI-containing mounting medium.
 - Image the cells using a fluorescence microscope.
 - Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). At least 50-100 cells should be counted per condition.

Disclaimer

YCH1899 is an investigational compound and should be used for research purposes only. The protocols provided here are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.

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